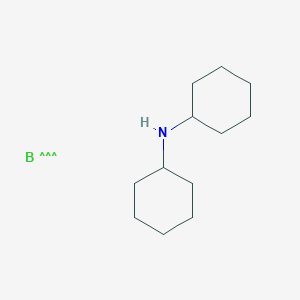

Dicyclohexylamine Borane

Description

Historical Context of Borane (B79455) Chemistry and Amine-Borane Adducts in Organic Synthesis

The field of borane chemistry has its roots in the early 19th century, but it was the work on boron hydrides that significantly shaped modern organic synthesis. vedantu.com The simplest borane, BH3, is a highly reactive and unstable gas, which dimerizes to form diborane (B8814927) (B2H6). vedantu.comwikipedia.org The challenges associated with handling diborane spurred the development of more stable and manageable borane reagents. orientjchem.org

A pivotal breakthrough came with the formation of amine-borane adducts, which are complexes where a Lewis basic amine donates its lone pair of electrons to the vacant p-orbital of the Lewis acidic borane. chemrevlett.com This creates a dative bond, resulting in a more stable, solid, or liquid compound that is easier to handle than gaseous diborane. chemrevlett.comresearchgate.net The first report of an amine-borane, trimethylamine-borane, was published by Burg and Schlesinger in 1937. chemrevlett.comchemrevlett.com This discovery opened the door to over seventy-five years of research into amine-boranes and their derivatives. chemrevlett.com

Historically, the primary application of amine-boranes in organic synthesis has been as reducing agents. chemrevlett.com Their increased stability compared to other borane sources leads to a corresponding moderation in their reductive power, allowing for greater selectivity in chemical transformations. purdue.edu This characteristic has made them valuable tools for chemists, leading to a wide array of applications, from reagents in organic synthesis to materials for hydrogen storage. chemrevlett.com

Significance of Dicyclohexylamine (B1670486) Borane in Contemporary Chemical Research

Dicyclohexylamine borane (DCAB) has emerged as a particularly valuable reagent in modern chemical research. As a stable, crystalline solid, it offers practical advantages in handling and storage compared to more volatile or pyrophoric reducing agents. sigmaaldrich.com Its significance stems from its versatility and effectiveness in a range of chemical transformations.

DCAB is widely utilized as a selective reducing agent in organic synthesis. chemimpex.com It is particularly effective for the reduction of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com It is also employed in reductive amination, a powerful method for synthesizing amines from carbonyl compounds. tcichemicals.comresearchgate.net

Beyond its role in reduction, research has highlighted DCAB's utility in other areas. It serves as a precursor in the synthesis of aminoboranes, which are important reagents for borylation reactions. acs.orgnih.gov These reactions introduce boron-containing functional groups into organic molecules, which are versatile intermediates for further chemical modifications. nih.gov Furthermore, like other amine-boranes, DCAB is being explored for its potential in chemical hydrogen storage, a critical area of research for clean energy technologies. chemimpex.comosti.gov Its applications also extend to materials science and catalysis, where it can be used in polymerization processes. chemimpex.com

Scope and Emerging Research Trajectories of this compound

The scope of this compound applications continues to expand, with several emerging research trajectories demonstrating its ongoing importance. One of the most promising new applications is in one-pot borylation reactions. sigmaaldrich.com Recent studies have shown that DCAB can be used in a tandem iodination/dehydroiodination sequence to generate aminoboranes in situ. acs.orgnih.gov These aminoboranes can then participate in palladium-catalyzed borylation of aryl halides, converting them into valuable boronate esters. acs.orgnih.gov This one-pot procedure is more efficient and uses a cost-effective and easy-to-handle boron source. sigmaaldrich.com

Research into the catalytic applications of this compound is another active area. Its role as a hydrogen-transfer reagent in catalytic processes is being explored, offering milder and more selective alternatives to traditional hydrogenation methods. chemrevlett.com

The development of advanced materials also represents a key research trajectory. The thermal decomposition of DCAB and other amine-boranes is being studied for the production of boron-nitride materials and for its potential as a solid-state hydrogen storage material. chemimpex.comosti.gov The bulky cyclohexyl groups on the amine influence the stability and decomposition pathway of the molecule, which is a subject of ongoing investigation. osti.gov

Fundamental Principles of Boron Hydride Reactivity Relevant to this compound

The reactivity of this compound is governed by the fundamental principles of boron chemistry. Borane (BH3) is electron-deficient, possessing an empty p-orbital, which makes it a strong Lewis acid. vedantu.comwikipedia.org In this compound, the nitrogen atom of the dicyclohexylamine acts as a Lewis base, donating its lone pair of electrons to the boron atom. This forms a coordinate covalent (or dative) bond. chemrevlett.com

This adduct formation has several important consequences for reactivity:

Stabilization: The formation of the N-B bond satisfies the octet of the boron atom, leading to a significant increase in the stability of the borane moiety. This makes this compound a stable, crystalline solid that is easy to handle. chemrevlett.comsigmaaldrich.com

Modulated Hydride Reactivity: The electron donation from the nitrogen atom increases the electron density on the boron atom. This, in turn, makes the attached hydride (H⁻) ions less reactive or "hydridic" compared to those in uncomplexed borane or more reactive metal hydrides like lithium aluminum hydride. purdue.edutcichemicals.com This modulation allows for greater chemoselectivity; for example, it can reduce an imine in the presence of a less reactive carbonyl group. researchgate.netnih.gov

Protonolysis: The B-H bonds can be cleaved by protic acids. In the presence of an acid, the hydride is delivered to an electrophilic center, such as the carbon atom of a carbonyl or iminium ion, effecting reduction. researchgate.net The steric bulk of the two cyclohexyl groups on the nitrogen atom also plays a role, influencing the reagent's approach to the substrate and contributing to its selectivity. purdue.edu

Research Data

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 131765-96-3 | sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₁₂H₂₆BN | chemimpex.combiosynth.com |

| Molecular Weight | 195.15 g/mol | sigmaaldrich.combiosynth.com |

| Appearance | White to light brown powder/crystals | sigmaaldrich.comchemimpex.com |

| Melting Point | 118 °C (decomposes) | chemimpex.com |

| Purity | ≥ 95% | sigmaaldrich.comchemimpex.com |

| Synonyms | DCAB, DICAB | sigmaaldrich.comchemimpex.com |

Use of Amine-Boranes in One-Pot Borylation of 4-Iodoanisole (B42571)

This table summarizes the effectiveness of different amine-borane complexes, including this compound, as the boron source in a one-pot, palladium-catalyzed borylation reaction. The reaction converts 4-iodoanisole to the corresponding pinacol (B44631) boronate ester.

| Amine-Borane Used | Amine Structure | Yield (%) | Reference(s) |

| Diisopropylamine-borane | (CH(CH₃)₂)₂NH-BH₃ | 95% | acs.orgnih.gov |

| Dicyclohexylamine-borane | (C₆H₁₁)₂NH-BH₃ | 90% | acs.orgnih.gov |

| Dibenzylamine-borane | (C₆H₅CH₂)₂NH-BH₃ | 91% | acs.orgnih.gov |

| Dimethylamine-borane | (CH₃)₂NH-BH₃ | 58% | acs.orgnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGNYCHWQJCLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131765-96-3 | |

| Record name | Dicyclohexylamine Borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Dicyclohexylamine Borane Reactions

Fundamental Reaction Mechanism Elucidation

The primary role of dicyclohexylamine (B1670486) borane (B79455) in reductive processes is to act as a source of hydride (H⁻). The mechanism of reduction involves the transfer of a hydride ion from the borane moiety to an electrophilic center, such as a carbonyl carbon in an aldehyde or ketone, or an iminium ion. acsgcipr.org This transfer is facilitated by the Lewis acidic nature of the boron atom, which can coordinate to the electrophilic substrate, thereby activating it for reduction. acsgcipr.org

The general pathway for the reduction of a carbonyl group, for instance, begins with the activation of the carbonyl by the Lewis acidic boron. This is followed by the intramolecular or intermolecular transfer of a hydride to the carbonyl carbon. acsgcipr.org The resulting intermediate borate (B1201080) species is then hydrolyzed during the workup phase to yield the final alcohol product. Borane-amine complexes are generally stable, and the reactivity can be modulated by the nature of the amine. acsgcipr.orgacsgcipr.org

In a broader context, borane-mediated hydride abstraction from certain substrates can generate a hydridoborate anion and a corresponding cation (e.g., an iminium ion from an amine). This hydridoborate is then capable of transferring a hydride to another electrophile in the reaction mixture. This "hydride shuttle" mechanism is a key feature in various catalytic cycles, including transfer hydrogenations. cardiff.ac.uknih.gov The process effectively utilizes the unique ability of boron Lewis acids to both accept and donate a hydride. cardiff.ac.uk

Table 1: Key Steps in Borane-Mediated Hydride Transfer Reduction

| Step | Description |

| 1. Activation | The Lewis acidic boron center of the dicyclohexylamine borane complex coordinates with the electrophilic substrate (e.g., a carbonyl group). |

| 2. Hydride Transfer | A hydride ion (H⁻) is transferred from the borane moiety to the activated electrophilic center. |

| 3. Intermediate Formation | An intermediate borate species is formed. |

| 4. Workup | The intermediate is hydrolyzed to release the final reduced product (e.g., an alcohol or amine). acsgcipr.org |

While ionic hydride transfer is the predominant mechanism for this compound, pathways involving radical species can also be considered, particularly under specific conditions such as photoredox catalysis. The chemistry of boron compounds has been increasingly explored for its potential as a source of radicals. researchgate.net Although less common for amine-boranes compared to boronic acids, radical generation can be initiated through processes like single-electron transfer (SET).

In a hypothetical radical pathway, an initiator could induce a one-electron oxidation of the this compound complex. This could lead to the formation of a radical cation and subsequent fragmentation to generate boryl radicals. These boryl radicals could then participate in radical chain reactions. Some advanced nucleophilic boron compounds, while not amine-boranes, have been shown to react via radical pathways. researchgate.net The specific conditions required to favor such radical mechanisms over the more conventional ionic pathways with this compound remain an area of specialized research.

Comprehensive Mechanistic Insights into Catalytic Cycles

This compound has been applied as a borylating agent in palladium-catalyzed reactions for the synthesis of arylboronates from aryl halides. sigmaaldrich.com This process, often referred to as Miyaura-Ishiyama or Masuda borylation, is a cornerstone of modern synthetic chemistry. beilstein-journals.orgresearchgate.net The catalytic cycle is generally understood to proceed through several key steps.

The consensus mechanism, supported by DFT calculations, involves the following sequence:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming an arylpalladium(II) species, [L₂Pd(Ar)X]. researchgate.netorganic-chemistry.org

Transmetalation : This is the crucial step where the boryl group is transferred to the palladium center. The exact mechanism of this step has been debated. One proposed pathway involves a σ-bond metathesis between the B-H bond of the borane reagent and the Pd-X or a cationic [L₂Pd(Ar)]⁺ species. researchgate.netsemanticscholar.org The use of a base, typically a tertiary amine, is often crucial for this step, as it can facilitate the formation of a more reactive boryl species or assist in the removal of the halide from the palladium complex. organic-chemistry.orgsemanticscholar.org

Reductive Elimination : The final step is the reductive elimination of the arylboronate product (Ar-Bpin) from the palladium(II) intermediate, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Table 2: Proposed Mechanistic Pathways in Pd-Catalyzed Borylation

| Step | Masuda-type Mechanism (using H-Bpin) | Miyaura-type Mechanism (using B₂pin₂) |

| Catalyst | Pd(0) | Pd(0) |

| Oxidative Addition | Ar-X adds to Pd(0) to form Ar-Pd(II)-X. researchgate.net | Ar-X adds to Pd(0) to form Ar-Pd(II)-X. |

| Transmetalation | σ-bond metathesis between Ar-Pd(II)-X and the borane, often base-assisted. researchgate.netorganic-chemistry.org | A boryl-palladium species is formed from B₂pin₂ and a base (e.g., alkoxide), which then reacts with Ar-Pd(II)-X. |

| Reductive Elimination | Ar-Bpin is eliminated, regenerating Pd(0). researchgate.net | Ar-Bpin is eliminated, regenerating Pd(0). |

Borane-catalyzed hydroboration of nitriles is an efficient method for synthesizing primary amines. nih.govd-nb.info Mechanistic studies, including DFT calculations, support a double B–N/B–H transborylation pathway. nih.goved.ac.uknih.gov This process represents a form of σ-bond metathesis that serves as the key turnover step in the catalytic cycle. d-nb.info

The proposed catalytic cycle proceeds as follows:

Initial Hydroboration : The nitrile substrate undergoes a first hydroboration with a borane species to form an N-borylimine intermediate.

Second Hydroboration : This intermediate is then hydroborated a second time to yield an N,N-diborylamine. organic-chemistry.org

B-N/B-H Transborylation : The catalytic turnover is achieved through a double B–N/B–H transborylation. In this key step, the N,N-diborylamine reacts with two equivalents of the turnover reagent (e.g., pinacolborane, HBpin), cleaving the B-N bonds and forming the B-H bonds of the catalyst, which is thus regenerated. nih.govorganic-chemistry.org This releases the borylated amine product, which upon workup yields the primary amine. This metal-free catalytic approach offers high chemoselectivity and user accessibility by employing commercially available reagents. nih.govd-nb.info

The dehydrocoupling of amine-boranes is a process that involves the elimination of H₂ to form B-N bonds, leading to the formation of dimers, oligomers, or polymers (polyaminoboranes). nih.gov While much of the detailed mechanistic work has been performed with transition-metal catalysts (e.g., Rh, Zr), the fundamental steps are relevant to the chemistry of amine-boranes like this compound. nih.govresearchgate.net

Key mechanistic features often include:

N-H Bond Activation : The process is typically initiated by the activation of an N-H bond of the amine-borane by a catalyst or through thermal means.

B-H Bond Activation : Concurrently or subsequently, a B-H bond is activated.

H₂ Elimination : These activation steps facilitate the elimination of dihydrogen (H₂).

B-N Bond Formation : The elimination of H₂ results in the formation of a new bond between the boron and nitrogen atoms. researchgate.net

For dehydropolymerization, this process repeats, leading to chain growth. nih.gov Mechanistic studies suggest that polymer formation can proceed via a chain-growth mechanism from a metal center, where an amino-borane monomer (H₂B=NRH) may be generated in situ and inserted into the growing polymer chain. nih.gov The molecular weight of the resulting polymer can sometimes be controlled by the addition of a chain transfer agent, such as H₂. nih.gov

Exploration of Intramolecular Hydroboration Mechanisms in Unsaturated Amine Boranes

Amine borane complexes, including this compound, are characterized by a stable dative bond between the nitrogen and boron atoms. This stability prevents them from acting as direct hydroborating agents under standard conditions. acs.org For an unsaturated amine borane to undergo hydroboration, the reaction must overcome the energy barrier of the strong N-B bond. Classically, this is achieved by heating, which promotes the reversible dissociation of the complex into a free amine and borane (BH3). The highly reactive borane then participates in a conventional intermolecular hydroboration with an available alkene. acs.org

However, an alternative, non-dissociative intramolecular pathway can be accessed by activating the amine borane complex. This involves introducing a good leaving group onto the boron atom, which facilitates an internal hydroboration reaction at temperatures below that required for N-B bond cleavage. acs.org One common method is activation with iodine, which generates an iodoborane complex in situ. acs.orgnih.gov

Two primary mechanisms are proposed for this activated intramolecular process:

SN1-like Mechanism: This pathway involves the dissociation of the leaving group (e.g., iodide) from the boron center to form a transient, three-coordinate borenium cation. The tethered olefin then attacks this electrophilic center, leading to the hydroboration product. acs.orgnih.gov

SN2-like Mechanism: In this mechanism, the tethered olefin acts as a nucleophile, directly displacing the leaving group from the four-coordinate boron center in a concerted fashion. acs.orgnih.gov

Deuterium labeling studies on homoallylic amine boranes activated with iodine have confirmed that the reaction proceeds through a true intramolecular mechanism, equivalent to the classic four-center transition state, without competing side reactions like retro-hydroboration. acs.org The viability and regioselectivity of the intramolecular pathway are sensitive to the length of the carbon chain tethering the alkene to the amine. acs.org

| Mechanism | Description | Conditions | Key Intermediate |

|---|---|---|---|

| Dissociative (Intermolecular) | The N-B bond breaks to release free BH3, which then reacts with an alkene. | High Temperature (e.g., 75-100 °C) | Free Borane (BH3) |

| Associative (Intramolecular, SN1-like) | A leaving group on boron departs, forming a borenium cation which is attacked by the tethered olefin. | Activation (e.g., with I2), Room Temperature | Borenium Cation |

| Associative (Intramolecular, SN2-like) | The tethered olefin directly displaces a leaving group on the boron center. | Activation (e.g., with I2), Room Temperature | Pentacoordinate Transition State |

Role of Lewis Acid Assisted Catalysis in Borane Adduct Transformations

Lewis acids play a crucial role in activating this compound and other amine-borane adducts for a variety of chemical transformations, particularly reductions. mdpi.com The borane adduct itself is often a mild reducing agent; its reactivity can be significantly enhanced in the presence of a Lewis acid catalyst. These catalysts function by interacting with either the substrate or the borane adduct, facilitating hydride transfer. purdue.edursc.org

Common Lewis acids used in these transformations include boron-based compounds like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and metal halides such as titanium tetrachloride (TiCl4). mdpi.compurdue.edu The mechanism of catalysis generally involves the Lewis acid activating a substrate, such as a carbonyl compound or an imine, by coordinating to its heteroatom (e.g., oxygen or nitrogen). This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack by a hydride from the amine borane. purdue.edu For example, the combination of borane-ammonia and a catalytic amount of TiCl4 can reduce various ketones to secondary alcohols rapidly at room temperature, a process that is extremely slow without the catalyst. purdue.edu

In some cases, particularly with bulky Lewis bases like dicyclohexylamine, the Lewis acid and the amine borane can function as a frustrated Lewis pair (FLP). researchgate.netresearchgate.net An FLP can activate small molecules, including H2, or facilitate reactions like the dehydrogenative coupling of amines and hydrosilanes. mdpi.comresearchgate.net The choice of Lewis acid can also determine the reaction outcome. For instance, in the reduction of esters with borane-ammonia, a TiCl4 catalyst can lead to deoxygenation to form ethers, whereas a BF3–Et2O catalyst yields alcohols. purdue.edu

| Lewis Acid Catalyst | Typical Role | Example Transformation | Mechanism of Action |

|---|---|---|---|

| B(C6F5)3 | Catalyst for hydrosilylation, deamination, and FLP chemistry. mdpi.comcolab.ws | Reductive deamination of amines. mdpi.com | Activates Si-H bonds or forms an FLP with the amine borane. mdpi.com |

| TiCl4 | Activator for carbonyl and nitrile reductions. purdue.edu | Reduction of ketones to alcohols. purdue.edu | Coordinates to the substrate's carbonyl oxygen, increasing its electrophilicity. purdue.edu |

| BF3–Et2O | Activator for carbonyl reductions. purdue.edu | Reduction of esters to alcohols. purdue.edu | Coordinates to the substrate's carbonyl oxygen. purdue.edu |

| InCl3 | Catalyst for cycloaddition reactions. researchgate.net | [2+2+2] cycloaddition of imines and alkenes. researchgate.net | Coordinates to an imine to form a reactive iminium intermediate. researchgate.net |

Computational and Theoretical Approaches to Reaction Pathways

Density Functional Theory (DFT) Studies of Borane-Catalyzed Systems

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving borane-catalyzed systems. tuengr.comacs.orgmdpi.com DFT calculations provide detailed insights into reaction pathways, the structures of transition states and intermediates, and the energetics that govern these transformations, aspects that are often difficult to probe experimentally. researchgate.nettuengr.com

For reactions involving amine boranes like this compound, DFT is used to model processes such as the reduction of amides, aldehydes, and imines. tuengr.comresearchgate.net For example, studies on the reduction of N,N-dimethylacetamide by borane have used DFT to map out the reaction pathway, identifying two key transition states corresponding to the insertion of BH3 into the C=O bond and the subsequent cleavage of a C-O bond. tuengr.com Such calculations can determine the rate-limiting step of the reaction by comparing the activation free energies of each stage. tuengr.com

DFT is also employed to elucidate the role of the catalyst. In the borane-catalyzed hydrogenation of tertiary amides, DFT calculations have shown how a borane catalyst and a chloride ion can act as a frustrated Lewis pair to cleave H2, forming a transient borate that then reduces a chloroiminium ion intermediate. researchgate.net These studies can also reveal catalyst deactivation pathways, such as the trapping of the borane catalyst by the amide substrate, which increases the energy barrier for the rate-limiting step. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p), is critical for obtaining accurate geometrical and energetic data. tuengr.com

| Reaction | Catalyst/System | Key Step | Calculated Activation Free Energy (ΔG‡) |

|---|---|---|---|

| Hydrogen Transfer | Me2NH·BH3 to iPr2N=BH2 | Bimolecular H-transfer | 91 ± 5 kJ·mol⁻¹ (21.7 kcal·mol⁻¹) acs.org |

| Amide Reduction | N,N-dimethylacetamide + BH3 | C-O bond cleavage (TS2) | ~35 kcal·mol⁻¹ tuengr.com |

| Amide Hydrogenation | B(2,6-F2C6H3)3 / Cl⁻ FLP | H2 cleavage by FLP | ~24 kcal·mol⁻¹ researchgate.net |

| Amide Hydrogenation | Amide-trapped borane catalyst | H2 cleavage by trapped FLP | ~27-29 kcal·mol⁻¹ researchgate.net |

Computational Modeling of Hydride Migration in Ligand Functionalization

Hydride migration, or hydride transfer, is the fundamental step in reduction and hydroboration reactions involving this compound. Computational modeling, primarily using DFT, provides a molecular-level understanding of this critical process. nih.govrsc.org These models can elucidate whether the hydride transfer occurs intramolecularly from a coordinated borane or intermolecularly from a separate borane adduct. rsc.org

In the hydroboration of imines, for instance, a key step is the 1,3-hydride shift from the boron to the imine carbon. Computational studies have been used to compare the potential energy surfaces of a unimolecular (intramolecular) versus a bimolecular (intermolecular) pathway. Such analysis has strongly suggested that the reaction proceeds via a bimolecular mechanism, where a second amine-borane adduct delivers the hydride. rsc.org

Computational analysis of metal-free hydrogen transfer between amine-boranes and aminoboranes further highlights the power of these models. acs.org By calculating the kinetic isotope effects (KIEs) and comparing them with experimental data, a deeper mechanistic insight can be gained. For the transfer between Me2NH·BH3 and iPr2N=BH2, a small inverse KIE at the boron (kH/kD ≈ 0.9) and a large normal KIE at the nitrogen (kH/kD ≈ 6.7) were found. acs.org DFT calculations supported a concerted but asynchronous transfer mechanism via a cyclic six-membered transition state, where the B-to-B hydride transfer is significantly more advanced than the N-to-N proton transfer. acs.org These computational approaches are essential for rationalizing experimental observations and building accurate mechanistic models for reactions involving hydride migration from amine boranes.

| System Studied | Computational Method | Key Finding | Supporting Data |

|---|---|---|---|

| Hydroboration of Imines | DFT (Potential Energy Surface) | The 1,3-hydride shift occurs via a bimolecular (intermolecular) pathway. rsc.org | Lower activation barrier for the bimolecular transition state compared to the unimolecular one. rsc.org |

| H-transfer between Me2NH·BH3 and iPr2N=BH2 | DFT | A concerted but asynchronous hydrogen transfer mechanism is favored. acs.org | Calculated KIEs (B: kH/kD ≈ 0.9; N: kH/kD ≈ 6.7) match experimental values. acs.org |

| Rh-catalyzed hydroboration | DFT | Hydride migration to the alkene is the dominant pathway over boryl migration. rsc.org | Comparison of energy barriers for competing pathways. rsc.org |

Kinetic and Thermodynamic Studies of this compound Reactivity

Understanding the reactivity of this compound requires detailed knowledge of the kinetic and thermodynamic parameters that govern its reactions. These parameters are determined through a combination of experimental techniques and computational analysis. acs.orgacs.orgnih.gov

Experimental kinetic studies, often employing techniques like ¹¹B NMR spectroscopy, can monitor the concentration of reactants and products over time. acs.orgscispace.com By fitting this data to kinetic models, rate constants for specific reaction steps can be determined. For example, in the study of hydrogen transfer between dimethylamine (B145610) borane (a close analogue of this compound) and an aminoborane (B14716983), NMR monitoring allowed for the determination of rate constants and thermodynamic parameters for both the forward and reverse reactions. acs.org Such studies can be performed at various temperatures to construct Arrhenius plots and determine the activation energy (Ea) of the reaction. nih.gov

Computationally, the thermodynamic favorability of a reaction is assessed by calculating the change in Gibbs free energy (ΔG) and enthalpy (ΔH). acs.orgnih.gov For amine boranes, these calculations are crucial for applications like hydrogen storage, where the thermodynamics of dehydrogenation and rehydrogenation are key. acs.orgnih.gov Computational screening of various amine-borane adducts has shown that the strengths of the dative N-B bonds in both the reactants and products are the primary factors governing the thermodynamic parameters. acs.orgnih.gov Generally, electron-donating groups on nitrogen and electron-withdrawing groups on boron lead to more favorable dehydrogenation thermodynamics. acs.org The significant steric bulk of the two cyclohexyl groups in this compound would be expected to influence both the kinetics (potentially slowing reaction rates) and thermodynamics (by affecting steric strain in reactants and products).

| Reaction | Parameter | Value | Method |

|---|---|---|---|

| H-transfer: Me2NH·BH3 + iPr2N=BH2 ⇌ Me2N=BH2 + iPr2NH·BH3 | ΔG‡(295K) | 91 ± 5 kJ·mol⁻¹ | Experimental (¹¹B NMR) & Kinetic Modeling acs.org |

| ΔG°(295K) | 10 ± 7 kJ·mol⁻¹ | ||

| ΔH° | 20 ± 2 kJ·mol⁻¹ | ||

| Dimerization: 2 Me2N=BH2 ⇌ [Me2N-BH2]2 | ΔG°(295K) | -28 ± 14 kJ·mol⁻¹ | Experimental (¹¹B NMR) & Kinetic Modeling acs.org |

| ΔH° | -67 ± 10 kJ·mol⁻¹ |

Applications of Dicyclohexylamine Borane in Organic Synthesis

Dicyclohexylamine (B1670486) Borane (B79455) as a Versatile Selective Reducing Agent

Dicyclohexylamine borane is widely recognized for its capacity to act as a mild and selective reducing agent. Its bulky dicyclohexylamino group often imparts a high degree of stereocontrol and regioselectivity in various reduction reactions.

Stereo- and Regioselective Reduction of Carbonyl Compounds to Alcohols

The reduction of carbonyl compounds, such as ketones and aldehydes, to their corresponding alcohols is a fundamental transformation in organic chemistry. This compound, often in conjunction with chiral catalysts, has proven effective in achieving high levels of stereoselectivity in these reductions. For instance, the asymmetric reduction of prochiral ketones can be accomplished with excellent enantiomeric excess through the use of borane reagents in the presence of chiral oxazaborolidine catalysts, a methodology known as the Corey-Bakshi-Shibata (CBS) reduction. While specific data tables for this compound in this context are not extensively documented in readily available literature, the general principle involves the formation of a chiral complex that directs the hydride delivery from the borane moiety to one face of the carbonyl group.

In terms of regioselectivity, this compound can be employed in the hydroboration-oxidation of alkenes to yield anti-Markovnikov alcohols. The bulky nature of the dicyclohexyl groups can enhance the selectivity for the boron to add to the less sterically hindered carbon of a double bond. Subsequent oxidation then provides the alcohol at the less substituted position.

Efficient Conversion of Amides to Amines

The reduction of amides to amines is a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This compound serves as an effective reagent for this conversion. The reaction typically involves the coordination of the borane to the amide carbonyl oxygen, activating it for hydride attack. While many borane reagents can achieve this transformation, the choice of the amine adduct can influence reactivity and selectivity. Research has shown that less bulky dialkylboranes tend to reduce tertiary amides to the corresponding amines, whereas more sterically hindered dialkylboranes may lead to the formation of alcohols. researchgate.net

The general protocol for the reduction of a tertiary amide to its corresponding amine using a borane reagent is outlined in the table below. Specific yields using this compound would be dependent on the substrate and reaction conditions.

| Substrate (Tertiary Amide) | Product (Tertiary Amine) | Reagent System | Typical Yield Range |

| N,N-Dimethylbenzamide | Benzyldimethylamine | Borane Reagent | Good to Excellent |

| N-Benzoylmorpholine | 4-Benzylmorpholine | Borane Reagent | Good to Excellent |

| N-Acetylpiperidine | N-Ethylpiperidine | Borane Reagent | Good to Excellent |

Facilitating the Preparation of Amines and Diverse Nitrogen-Containing Compounds

Beyond the simple reduction of amides, this compound is a valuable tool in the broader synthesis of amines and various nitrogen-containing heterocyclic compounds. Reductive amination, a process that involves the reaction of a carbonyl compound with an amine to form an imine, followed by in-situ reduction, is a powerful method for amine synthesis. Borane reagents, including amine-borane complexes, are effective reducing agents for the intermediate imine.

Furthermore, the synthesis of complex nitrogen heterocycles often involves reduction steps where a borane reagent can be employed. For example, the synthesis of substituted pyrrolidines, a common motif in pharmaceuticals, can involve the reduction of a cyclic imine or lactam precursor. While specific examples detailing the use of this compound are sparse, the general utility of borane reagents in these synthetic sequences is well-established. nih.gov

Stereoselective Synthesis of Epoxyketones

While the direct synthesis of epoxyketones using this compound is not a commonly reported application, borane reagents play a crucial role in the stereoselective synthesis of epoxides from α-haloketones. This two-step process involves the asymmetric reduction of the α-haloketone to a halohydrin, followed by an intramolecular cyclization to form the epoxide.

The key to the stereoselectivity lies in the first step, the reduction of the ketone. This is often achieved with a borane reagent in the presence of a chiral catalyst, such as a spiroaminoborate ester. This catalytic system facilitates the enantioselective delivery of a hydride to the carbonyl group, establishing the stereocenter of the resulting halohydrin. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis to furnish the chiral epoxide with high enantiopurity. Although the specific use of this compound in this context is not extensively detailed, the underlying principles of borane-mediated asymmetric reduction are central to this synthetic strategy.

This compound in Boron-Mediated Transformations

This compound also finds application in transformations where it serves as a source of boron, most notably in palladium-catalyzed borylation reactions.

One-Pot Palladium-Catalyzed Borylation of Aryl and Vinyl Halides

The formation of aryl- and vinylboronates is of paramount importance in organic synthesis, as these compounds are key intermediates in Suzuki-Miyaura cross-coupling reactions. A significant advancement in this area is the development of one-pot procedures where an aryl or vinyl halide is converted directly to the corresponding boronic acid derivative, which can then be used in a subsequent coupling reaction without isolation.

Amine-borane complexes, in general, have been utilized in palladium-catalyzed borylation reactions. The reaction proceeds through the formation of a boronium species, followed by deprotonation to generate an aminoborane (B14716983). This species then participates in the palladium catalytic cycle to borylate the aryl or vinyl halide. This method has been successfully applied to a range of (hetero)aryl triflates, iodides, bromides, and chlorides. researchgate.net

Table of Representative Substrates in One-Pot Palladium-Catalyzed Borylation

| Aryl/Vinyl Halide | Boronic Acid Derivative | Catalyst/Ligand System | Typical Yield Range |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Good to Excellent |

| 1-Iodonaphthalene | Naphthalene-1-boronic acid | PdCl₂(dppf) | Good to Excellent |

| 3-Chloropyridine | Pyridine-3-boronic acid | Pd₂ (dba)₃ / XPhos | Moderate to Good |

Precursors for the Synthesis of Boronate and Borinic Acid Derivatives

While the scientific literature provides examples of amine-borane complexes serving as precursors for borinic acid derivatives, specific studies detailing the use of this compound for the synthesis of boronate and borinic acid derivatives are not extensively documented in the reviewed sources. However, the general reactivity of similar amine-boranes, such as diisopropylaminoborane, has been established in this context. nih.gov

Typically, the synthesis of borinic acids can be achieved through the reaction of an amine-borane complex with organometallic reagents like Grignard reagents. nih.gov This method allows for the controlled formation of two new carbon-boron bonds. The use of an amine-borane complex as the boron source can offer advantages in terms of stability and handling compared to other boron electrophiles. The general strategy involves the in-situ formation of an aryl Grignard reagent which then reacts with the amine-borane. This approach can produce analytically pure borinic acid derivatives, which can be isolated as stable adducts with agents like ethanolamine (B43304) or 8-hydroxyquinoline. nih.gov

Application in Borane-Catalyzed Hydroboration of Nitriles

The catalytic hydroboration of nitriles to primary amines is a significant transformation in organic synthesis. nih.govnih.gov This reaction often employs borane catalysts, with mechanisms such as B–N/B–H transborylation being proposed to explain the catalytic cycle. nih.gov This process can transform a stoichiometric reagent like borane dimethyl sulfide (B99878) (H₃B·SMe₂) into an effective catalyst. nih.gov Despite the development of various metal-free catalytic systems for nitrile hydroboration, the specific application of this compound as a catalyst in this transformation is not described in the reviewed scientific literature.

This compound in Radical Chemistry

Initiation of SF₅Cl Radical Addition to Unsaturated Compounds

This compound (DICAB) has been identified as an effective radical initiator for the addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated compounds like alkenes and alkynes. This method serves as a valuable alternative to the traditional use of triethylborane (B153662) (Et₃B), which is known for being pyrophoric and oxygen-sensitive. biosynth.com In contrast, this compound is an air-stable solid, making it a more convenient and safer reagent to handle. biosynth.com

The proposed mechanism for this initiation involves the thermal decomposition of the amine-borane complex, which generates a radical species. This radical then reacts with SF₅Cl to produce the key propagating species, the SF₅• radical. The subsequent steps of the radical chain reaction proceed in a manner analogous to the Et₃B-mediated process. biosynth.com Research has demonstrated that this compound can initiate the SF₅Cl addition to a variety of alkenes and alkynes, affording the corresponding pentafluorosulfanylated products in yields ranging from moderate to good. biosynth.com

The effectiveness of this compound as an initiator has been compared with other amine-borane complexes, such as diisopropylamine (B44863) borane (DIPAB). In several cases, the use of DICAB and DIPAB led to higher yields in the SF₅Cl addition reaction. biosynth.com The table below summarizes the yields obtained for the addition of SF₅Cl to various alkynes using both the traditional Et₃B initiator and this compound (DICAB).

| Alkyne Substrate | Product | Yield with Et₃B (%) | Yield with DICAB (%) |

|---|---|---|---|

| Phenylacetylene | (E)-(2-chloro-2-phenylethenyl)pentafluoro-λ⁶-sulfane | 72 | 68 |

| 1-Octyne | (E)-(2-chloro-1-octen-1-yl)pentafluoro-λ⁶-sulfane | 75 | 71 |

| 3,3-Dimethyl-1-butyne | (E)-(2-chloro-3,3-dimethyl-1-buten-1-yl)pentafluoro-λ⁶-sulfane | 85 | 83 |

Dicyclohexylamine Borane in Catalysis and Advanced Materials Science

Dicyclohexylamine (B1670486) Borane (B79455) as a Catalyst Component or Precursor

Dicyclohexylamine borane serves multiple roles in catalysis, acting not only as a direct component in certain processes but also as a stable precursor to catalytically active species or essential reagents.

Role in Polymerization Processes

In a different role, amine-boranes can also serve as monomers in dehydropolymerization reactions to form polyaminoboranes, a class of polymers with a boron-nitrogen backbone. These reactions are often catalyzed by transition metals, such as rhodium complexes, which facilitate the elimination of hydrogen gas and the formation of B-N bonds. nih.govnih.gov

Participation in Transition Metal Catalysis (e.g., Palladium, Rhodium, Aluminum Systems)

This compound and related amine-boranes are significantly involved in catalytic systems centered on transition metals, particularly palladium and rhodium.

Palladium Systems: In the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry, this compound serves as a cost-effective and easy-to-handle borylation reagent. scielo.brnih.gov It facilitates a one-pot conversion of aryl and vinyl halides into various boronic acid derivatives. These derivatives are crucial intermediates for widely used transformations like the Suzuki-Miyaura coupling reaction. scielo.br

Rhodium Systems: The interaction between amine-boranes and rhodium catalysts is well-documented, particularly in dehydropolymerization and hydrogenation. acs.orgacs.orgacs.org Research has shown that rhodium complexes can activate amine-boranes, forming η2-amine-borane σ-complexes that are key intermediates in catalytic dehydrogenation cycles. acs.orgacs.orgresearchgate.net These intermediates have been isolated and characterized, providing insight into the reaction mechanisms. acs.orgresearchgate.net Furthermore, the addition of boranes to rhodium complexes can functionalize the ligands, creating bifunctional catalysts with dramatically enhanced activity. acs.orgacs.orgnih.gov

Aluminum Systems: Currently, there is limited specific information in published research detailing the direct participation of this compound in aluminum-based catalysis.

Table 1: Role of this compound in Transition Metal Catalysis

| Metal System | Role of this compound (or related Amine-Boranes) | Application Example |

|---|---|---|

| Palladium | Precursor to boronic acid derivatives | Suzuki-Miyaura cross-coupling reactions scielo.br |

| Rhodium | Forms catalytically active σ-complexes acs.orgacs.org | Catalytic dehydrogenation and polymerization of amine-boranes nih.govnih.gov |

| Rhodium | Ligand functionalization agent acs.orgacs.org | Enhanced catalytic hydrogenation nih.govnih.gov |

Development of Bifunctional Catalysts and Ligand Functionalization with Boranes

A promising strategy in modern catalyst design is the incorporation of boron to create bifunctional catalysts where both the metal center and the ligand participate in the reaction. acs.orgacs.orgnih.govnih.gov This is achieved through the functionalization of ligands with borane moieties. acs.orgacs.org

Research has demonstrated the direct postsynthetic functionalization of a rhodium(I) complex by treatment with perfluorinated boranes. nih.govnih.gov This process results in the formation of a new carbon-boron bond on the indenyl ligand, which in turn leads to hydride migration to the metal center. nih.govnih.gov This modification creates a bifunctional system with a Lewis acidic boron site and a metallic center. The resulting catalyst showed an increase in efficiency of up to three orders of magnitude in olefin hydrogenation compared to the original boron-free precursor. nih.govnih.gov This enhancement is attributed to the multiple roles of the borane, which includes functionalizing the ligand and stabilizing unsaturated metal fragments during the catalytic cycle. acs.org

Catalytic Transfer Hydrogenation Applications

Amine-boranes are effective reagents in transfer hydrogenation reactions, serving as a source of hydrogen atoms. researchgate.netnih.gov These compounds are advantageous because they contain both protic (N-H) and hydridic (B-H) hydrogens, enabling double hydrogen transfer. dtu.dk While many studies focus on ammonia borane due to its high hydrogen content, the principle extends to other amine-borane adducts. researchgate.netdtu.dk

In these reactions, a transition-metal precatalyst activates the amine-borane, which then provides the hydrogen equivalents to reduce unsaturated substrates like imines, olefins, and nitroarenes. researchgate.netacs.orgnih.gov The mechanism can vary, but it often involves the formation of an active metal-hydride species from the amine-borane. researchgate.net There are also catalyst-free systems where amine-borane oligomers can directly perform transfer hydrogenation on various functional groups. nih.gov

Advanced Applications in Materials Science

Beyond catalysis, the high hydrogen content of this compound makes it a subject of research in the field of advanced materials, particularly for energy applications.

Research into Hydrogen Storage Materials

This compound is actively being explored for its potential in chemical hydrogen storage, a critical area for the development of a hydrogen-based energy economy. energy.gov Amine-boranes as a class are considered promising hydrogen storage materials due to their high gravimetric and volumetric hydrogen densities and their greater stability compared to pyrophoric hydrides like diborane (B8814927). energy.gov

Ammonia borane (NH₃BH₃), for example, contains 19.6% hydrogen by weight. energy.gov Hydrogen is released from these materials through thermal decomposition or catalytic dehydrogenation. nih.govenergy.gov While much of the focus has been on ammonia borane, research also includes various N-substituted amine-boranes to optimize properties such as stability and hydrogen release kinetics. energy.gov The goal is to develop materials that can safely store large amounts of hydrogen and release it under controlled, mild conditions for use in applications such as fuel cells. energy.gov

Table 2: Comparison of Hydrogen Content in Selected Amine-Boranes

| Compound | Chemical Formula | Molecular Weight (g/mol) | Gravimetric Hydrogen Density (wt %) |

|---|---|---|---|

| This compound | C₁₂H₂₆BN | 195.15 | ~13.4% |

| Ammonia Borane | NH₃BH₃ | 30.87 | 19.6% energy.gov |

| Dimethylamine (B145610) Borane | (CH₃)₂NHBH₃ | 58.92 | ~10.2% |

Utilization in the Development of Advanced Composites and Nanomaterials

This compound is emerging as a compound of interest in the formulation of advanced composite materials and the synthesis of novel nanomaterials. While specific research detailing the extensive use of this compound in these applications remains focused, the broader class of borane compounds is recognized for its potential to enhance the properties of polymers and to serve as precursors for boron-containing nanoparticles.

The incorporation of borane compounds into polymer matrices, such as epoxy resins, is being explored to develop composites with improved characteristics. These enhancements can include superior mechanical properties that are maintained at temperatures above the glass transition of the polymer, as well as increased thermal conductivity, and improved chemical and corrosion resistance. Boron-containing polymers are also noted for their potential to create materials with increased thermal resistance and reduced flammability.

In the realm of nanomaterials, borane compounds are investigated as precursors for the synthesis of boron nanoparticles. Various methods, including the reduction of boron isocyanates, are utilized to produce these nanoparticles, which have applications in diverse fields due to their unique properties. Boron nanomaterials, such as borophene, are of particular interest for their potential in hydrogen storage, electronics, and as components in mechanically strong composites. Although direct evidence of this compound's use as a primary precursor in widely adopted methodologies is not extensively documented, its chemical nature suggests its potential as a source of boron for such synthetic routes. The development of boron-containing nanomaterials is a rapidly advancing field with potential applications in catalysis and energy storage.

Table 1: Potential Enhancements of Polymer Composites with Borane Compounds

| Property Enhancement | Potential Application Area |

|---|---|

| Improved Mechanical Strength | Aerospace and Automotive Components |

| Increased Thermal Conductivity | Electronics and Heat Sinks |

| Enhanced Chemical Resistance | Chemical Processing Equipment |

| Reduced Flammability | Construction and Transportation |

| Increased Corrosion Resistance | Marine and Infrastructure Applications |

Implications in Pharmaceutical and Agrochemical Synthesis

While this compound is recognized as a versatile reducing agent in organic synthesis, its specific, documented applications in late-stage pharmaceutical and agrochemical development, particularly in drug formulation and delivery, are not extensively reported in publicly available scientific literature. General claims by chemical suppliers suggest its utility in these areas, but detailed research findings to substantiate these roles are limited. chemimpex.com

Contributions to Drug Formulation and Delivery Systems

The direct contribution of this compound to drug formulation and delivery systems is an area with limited specific research data. While the broader class of borane compounds, particularly polyhedral boranes, has been investigated for the development of drug delivery vehicles, the specific role of this compound in such systems is not well-documented. chemimpex.com The potential for boron-containing compounds in medicine is an active area of research, with applications being explored in areas such as boron neutron capture therapy (BNCT). In BNCT, boron-containing agents are designed to selectively accumulate in tumor cells.

Strategies for Improving Bioavailability of Active Pharmaceutical Ingredients

Synthesis of SF5-Containing Bioisosteres and Drug Molecule Derivatives

A more defined role for this compound is found in the synthesis of precursors for complex molecules, including those containing the pentafluorosulfanyl (SF5) group. The SF5 group is of growing interest in medicinal and agrochemical chemistry as a bioisostere for other functional groups, offering unique electronic and steric properties that can favorably modulate the biological activity and pharmacokinetic profiles of drug candidates. researchgate.net

Amine-borane complexes, including this compound, have been utilized as radical initiators for the addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated compounds such as alkenes and alkynes. researchgate.net This reaction is a key step in the synthesis of aliphatic SF5-containing building blocks, which can then be incorporated into more complex drug molecule derivatives. The use of an air-stable amine-borane complex provides a practical alternative to other radical initiators. Research in this area has explored the efficacy of various amine-borane complexes in these reactions. purdue.edu

The synthesis of SF5-containing compounds is crucial for the development of novel pharmaceuticals and agrochemicals. The unique properties of the SF5 group, such as its high electronegativity, thermal stability, and lipophilicity, make it a valuable substituent in the design of new bioactive molecules. enamine.net The development of efficient and reliable synthetic methods for introducing the SF5 group is therefore a key area of research.

Table 2: Examples of Unsaturated Compounds Used in Amine-Borane Initiated SF5Cl Addition

| Unsaturated Compound Type | Resulting SF5-Containing Moiety | Potential Application |

|---|---|---|

| Alkenes | Aliphatic SF5-substituted alkanes | Pharmaceutical and agrochemical intermediates |

| Alkynes | Aliphatic SF5-substituted alkenes | Building blocks for complex molecule synthesis |

| Vinyl Cyclopropanes | Ring-opened SF5-containing aliphatic chains | Access to novel chemical scaffolds |

| Natural Product Derivatives | SF5-functionalized natural products | Modulation of biological activity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural analysis of this compound. By examining the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within the molecule. Different NMR techniques, including ¹H, ¹³C, and ¹¹B NMR, offer complementary information for a complete structural picture and for tracking the progress of reactions involving the compound.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in this compound. The chemical shifts, splitting patterns, and integration of the signals reveal the electronic environment and connectivity of the protons. In a typical ¹H NMR spectrum of this compound recorded in chloroform-d, the proton signals corresponding to the cyclohexyl rings and the N-H and B-H groups can be observed.

A study reported the following characteristic signals for this compound acs.org:

A multiplet between δ 3.08 and 2.75 ppm, which can be attributed to the protons attached to the nitrogen and the methine protons (CH) on the cyclohexyl rings adjacent to the nitrogen.

A series of multiplets ranging from δ 1.94 to 1.22 ppm, corresponding to the various methylene (CH₂) protons of the two cyclohexyl rings acs.org.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 3.08–2.75 | m | NH and CH protons adjacent to Nitrogen |

| 1.94–1.76 | m | Cyclohexyl CH ₂ protons |

| 1.64 | tdd | Cyclohexyl CH ₂ protons |

| 1.22 | ddddd | Cyclohexyl CH ₂ protons |

Spectrum recorded in Chloroform-d at 300 MHz. Data sourced from acs.org.

Carbon-13 (¹³C) NMR spectroscopy is used to probe the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the cyclohexyl rings, providing confirmation of the molecule's carbon framework.

The reported ¹³C NMR spectrum in chloroform-d shows four distinct peaks for the cyclohexyl rings, consistent with the symmetrical nature of the dicyclohexylamine ligand. The chemical shifts are typically observed in the aliphatic region of the spectrum acs.org.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 57.3 | C H carbon adjacent to Nitrogen |

| 30.0 | Cyclohexyl C H₂ carbons |

| 25.7 | Cyclohexyl C H₂ carbons |

| 24.9 | Cyclohexyl C H₂ carbons |

Spectrum recorded in Chloroform-d at 75 MHz. Data sourced from acs.org.

Boron-11 (¹¹B) NMR spectroscopy is a particularly powerful technique for studying amine-borane complexes as it directly observes the boron nucleus. The chemical shift of the boron atom is highly sensitive to its coordination environment and the nature of the substituents attached to it. For this compound, the ¹¹B NMR spectrum typically shows a single signal, confirming the presence of a single boron species purdue.eduosti.gov.

The chemical shift for this compound is reported to be approximately δ -15.3 ppm purdue.eduosti.gov. This technique is invaluable for monitoring reactions, such as dehydrogenation or borylation, as the chemical shift of the boron signal will change significantly as the this compound is consumed and new boron-containing products are formed acs.orgacs.org. For instance, during iodination/dehydroiodination reactions, ¹¹B NMR is used to identify reaction intermediates and final products, allowing for the determination of reaction yields and product ratios acs.orgacs.org.

Advanced Analytical Techniques for Purity, Reactivity, and Structural Assessment

Beyond NMR, other analytical methods are employed to quantify the active borane content, assess purity, and analyze reaction mixtures. These techniques provide quantitative data on reactivity and are essential for process optimization and product analysis.

Gasometric analysis is a quantitative method used to determine the concentration of active hydride in amine-borane complexes. The technique involves the controlled hydrolysis of the borane, typically catalyzed by a transition metal salt like ruthenium(III) chloride (RuCl₃), to release hydrogen gas rsc.org.

The volume of hydrogen gas generated is measured using a gas burette. By measuring the amount of H₂ evolved from a known mass of the sample, the active borane concentration and the purity of the this compound can be accurately calculated. This method is also useful for comparing the reactivity of different amine-borane complexes under specific conditions rsc.org.

Chromatographic techniques are fundamental for monitoring the progress of reactions involving this compound and for identifying the products formed.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively monitor reaction progress. Aliquots of the reaction mixture are spotted on a TLC plate (typically silica gel), which is then developed in an appropriate solvent system. The separated spots corresponding to the starting material, intermediates, and products can be visualized using UV light or by staining with an agent like iodine rsc.org. This allows for a quick assessment of the consumption of the starting material and the formation of new compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture (GC) and provides structural information about each component (MS). For reactions involving this compound, GC-MS can be used to determine the conversion of reactants and the chemoselectivity of the reaction rsc.org. The gas chromatograph separates volatile compounds in the reaction mixture, and the mass spectrometer provides the mass-to-charge ratio of the separated compounds and their fragmentation patterns, which aids in their definitive identification nih.govjmchemsci.com.

Analytical and Spectroscopic Characterization Methods in Dicyclohexylamine Borane Research

Advanced Structural and Morphological Analysis

Electron microscopy, particularly Transmission Electron Microscopy (TEM), is a powerful technique for characterizing the morphology, size, and distribution of catalytic materials that may be derived from or utilized with dicyclohexylamine (B1670486) borane (B79455). While dicyclohexylamine borane itself is a molecular compound, it can serve as a precursor or reducing agent in the synthesis of metallic nanoparticles or supported catalysts. TEM provides direct visualization of these materials at the nanoscale, which is crucial for understanding their catalytic activity and stability.

In the characterization of such catalysts, a focused beam of high-energy electrons is transmitted through an ultra-thin sample of the material azooptics.com. The interactions of the electrons with the sample create an image that reveals detailed structural information. For instance, when this compound is used to synthesize supported metal catalysts (e.g., platinum or palladium nanoparticles on a carbon support), TEM is employed to assess critical parameters that influence catalytic performance azooptics.comnih.gov.

Detailed Research Findings:

Particle Size and Distribution: TEM imaging allows for the direct measurement of individual catalyst nanoparticle diameters. This data is used to generate a particle size distribution histogram, which is a key indicator of the catalyst's active surface area. A narrow distribution of small nanoparticles is often desirable for high catalytic efficiency researchgate.net.

Morphology and Shape: The shape and morphology of catalyst particles, such as whether they are spherical, cubic, or irregular, can be determined from TEM images osti.gov. The exposed crystal facets of a nanoparticle, which are shape-dependent, can have different catalytic activities.

Dispersion on Support: TEM analysis visualizes how well the active catalyst particles are dispersed across the support material azooptics.com. Good dispersion prevents the aggregation of particles, maximizing the number of active sites available for a chemical reaction.

High-Resolution TEM (HRTEM): Advanced HRTEM techniques can resolve the crystal lattice fringes of nanoparticles nih.gov. This allows for the identification of the crystalline phase and the characterization of surface defects, grain boundaries, and the interface between the nanoparticle and the support material.

The data obtained from TEM analysis is fundamental for establishing structure-activity relationships in catalysis. By correlating physical characteristics like particle size with performance metrics like reaction conversion and selectivity, researchers can rationally design more effective catalysts nih.gov.

Table 1: Representative TEM Data for a Hypothetical Supported Catalyst Synthesized Using a Borane Complex

| Parameter | Description | Value |

| Microscopy Technique | The specific electron microscopy method used. | Transmission Electron Microscopy (TEM) |

| Catalyst System | The active metal and support material. | Palladium on Activated Carbon (Pd/C) |

| Mean Particle Size | Average diameter of the palladium nanoparticles. | 3.5 nm |

| Size Distribution (Std. Dev.) | Standard deviation of the particle sizes. | ± 0.8 nm |

| Particle Morphology | Predominant shape of the nanoparticles. | Quasi-spherical |

| Dispersion | Qualitative assessment of particle distribution. | High, uniform dispersion |

| Lattice Fringes (HRTEM) | Observed inter-planar spacing. | 0.225 nm (corresponds to Pd(111)) |

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Detailed Research Findings:

For amine borane adducts, X-ray crystallography confirms the formation of the dative B-N bond and precisely measures its length. It also reveals the geometry around the boron (typically tetrahedral) and nitrogen atoms. A key aspect of the solid-state structure of amine boranes is the packing of molecules in the crystal lattice, which is often governed by weak intermolecular forces researchgate.net.

Molecular Conformation: The technique reveals the specific chair or boat conformations of the two cyclohexyl rings and their orientation relative to the amine borane core.

Intermolecular Interactions: Crystallography can identify and measure the distances of intermolecular interactions, such as dihydrogen bonds (N-Hδ+···Hδ--B), which play a crucial role in the stability and hydrogen storage properties of related amine boranes researchgate.net.

Crystal System and Space Group: The analysis determines the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it mdpi.com.

This detailed structural information is invaluable for correlating the solid-state structure with the compound's physical properties, such as its melting point and stability.

Table 2: Representative Single-Crystal X-ray Diffraction Data for an Amine Borane Compound

Note: This table presents typical parameters obtained from an X-ray crystallography experiment on a related amine borane and serves as an illustrative example of the data generated for this compound.

| Parameter | Description | Illustrative Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₂₆BN |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group describing the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of and angles between the unit cell axes. | a = 6.1 Å, b = 10.3 Å, c = 20.5 Å, β = 95.2° |

| Volume (V) | The volume of the unit cell. | 1285 ų |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.01 g/cm³ |

| B-N Bond Length | The measured distance of the dative bond. | 1.59 Å |

| N-H···H-B Distance | Shortest intermolecular dihydrogen bond distance. | 2.15 Å |

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes for Dicyclohexylamine (B1670486) Borane (B79455)

The traditional synthesis of amine-boranes has often relied on methods that present environmental and scalability challenges. purdue.edu Typically, these syntheses involve a metathesis-dehydrogenation reaction between ammonium (B1175870) salts and metal borohydrides in hazardous organic solvents like tetrahydrofuran (B95107) (THF). purdue.edu The low solubility of the inorganic salts used in these reactions can impede stirring and complicate large-scale production. purdue.edu

Newer methods center on the hydroboration of sodium borohydride (B1222165) with a carbonyl activator, such as carbon dioxide or a water/ethyl acetate (B1210297) system, followed by a nucleophilic substitution reaction with the amine to yield the desired amine-borane. purdue.edu These protocols have been successfully applied to a variety of amines and have demonstrated robustness in large-scale syntheses of other amine-boranes, indicating their high potential for the efficient and sustainable production of dicyclohexylamine borane. purdue.eduacs.org

| Parameter | Traditional Method | Emerging Green Method |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Ethyl Acetate |

| Activator | - | Water or Carbon Dioxide |

| Borane Source | Metal Borohydrides (e.g., NaBH₄) | Sodium Borohydride (NaBH₄) |

| Environmental Impact | Higher (use of hazardous solvent) | Lower (benign solvent and activator) |

| Scalability | Challenging due to solubility issues | Demonstrated for other amine-boranes |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

This compound is well-established as an effective reducing agent in organic synthesis, facilitating the conversion of carbonyl compounds to alcohols, a critical step in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com However, its utility extends beyond simple reductions, and its catalytic potential is a burgeoning field of study.

The compound has been identified as a catalyst in polymerization processes, improving the efficiency of producing polymers used in coatings, adhesives, and plastics. chemimpex.com A particularly innovative application is its use as a stable, cost-effective, and easy-to-handle borylation reagent. sigmaaldrich.com This allows for the convenient one-pot synthesis of various boronic acid derivatives from aryl and vinyl halides, which are fundamental building blocks in synthetic chemistry. sigmaaldrich.com

Future investigations will likely aim to uncover new catalytic roles for this compound. The broader class of amine-boranes is being explored in combination with transition metal catalysts to boost reactivity in reactions such as hydrogenation. orientjchem.org There is considerable potential for this compound to be employed in transfer hydrogenation reactions, the direct amidation of carboxylic acids, or as a precursor for generating other catalytically active boron species. orientjchem.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production and High-Throughput Screening

A significant leap forward in the production and application of this compound will involve its integration with continuous flow chemistry and automated synthesis platforms. researchgate.netnih.gov Flow chemistry provides substantial advantages over conventional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and often results in higher yields and product purity. researchgate.netmdpi.com

Automating the synthesis of this compound within a flow reactor could dramatically increase production efficiency and scalability while reducing costs. researchgate.net Moreover, automated systems are exceptionally well-suited for the high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science. nih.govnih.gov Technologies such as stopped-flow reactors can be integrated into high-throughput platforms to perform a large number of experiments in a short period using only microliter quantities of reagents. nih.gov This methodology would be invaluable for optimizing reactions involving this compound and for discovering its novel applications. nih.govchimia.ch The digitization of synthesis, where algorithms control automated hardware, promises to accelerate the entire research and development cycle with minimal human intervention. nih.gov

| Advantage | Description |

|---|---|

| Enhanced Control | Precise manipulation of temperature, pressure, and residence time. researchgate.net |

| Improved Safety | Smaller reaction volumes and better heat dissipation reduce risks. researchgate.net |

| Scalability | Production can be scaled by running the system for longer periods. |

| High-Throughput Screening | Enables rapid optimization and discovery of new reactions. nih.govnih.gov |

| Efficiency | Higher yields and purity, with reduced waste generation. researchgate.net |

Computational Design and Predictive Modeling of this compound Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of reagents like this compound. Future research will increasingly leverage computational modeling to forecast its reactivity and selectivity in a wide array of organic reactions.

For related organoborane reagents, computational studies have been instrumental in elucidating reaction mechanisms and the structures of transition states, sometimes challenging long-held assumptions. researchgate.net Similar theoretical approaches can be applied to this compound to model its interactions with various substrates. Such models can predict stereochemical outcomes, providing a rational basis for designing highly selective reactions. Key factors influencing reactivity, such as non-bonding interactions and specific orbital interactions, can be meticulously analyzed. researchgate.net This predictive power is expected to streamline experimental workflows, minimizing the trial-and-error often required in synthetic chemistry and enabling the in silico design of novel, efficient chemical transformations.

Expanding Applications in Complex Molecule Synthesis and Advanced Materials Innovation

The utility of this compound in the synthesis of complex organic molecules is well-recognized, especially for its role in selective reduction reactions essential for producing pharmaceuticals. chemimpex.com Future work will likely expand its application in the stereoselective synthesis of intricate molecular architectures, including specialized structures like epoxyketones and modified nucleosides. biosynth.com

In the field of advanced materials, this compound presents exciting possibilities. It has been investigated for its potential in chemical hydrogen storage, which is critical for developing clean energy solutions. chemimpex.com As a stable amine-borane, it also serves as a valuable precursor for creating boron-nitrogen (B-N) polymers and other advanced boron-containing materials. orientjchem.org

The demand for high-performance, boron-based materials is growing across several advanced sectors. innovationnewsnetwork.com For example, boron nitride is being explored for aerospace applications due to its exceptional thermal stability, while ferroboron steel is enhancing safety and fuel efficiency in the automotive industry. innovationnewsnetwork.com Future research is poised to explore the use of this compound as a building block for novel composites, nanomaterials, and boron-doped functional materials tailored for next-generation technologies in electronics, aerospace, and energy. chemimpex.cominnovationnewsnetwork.com

Q & A

Q. What are the established methods for synthesizing and characterizing DCAB?

DCAB is synthesized via complexation of dicyclohexylamine with borane (BH₃). A common approach involves reacting sodium borohydride with boron trifluoride in the presence of dicyclohexylamine, analogous to diethylamine borane synthesis . Characterization typically employs NMR (¹¹B and ¹H) to confirm the borane-amine adduct structure, with ¹¹B NMR showing a characteristic upfield shift (~δ −20 ppm) for the BH₃ group. Melting point analysis (118.2°C) and FTIR (B-H stretches at ~2100–2300 cm⁻¹) further validate purity .

Q. How is DCAB utilized as a boronating agent in organic synthesis?

DCAB serves as a reducing agent and boron source in converting aryl/alkenyl halides to boronated derivatives (e.g., BF₃K, Bpin). The reaction terminates with specific quenching agents: water for BF₃K, pinacol for Bpin, and MIDA (N-methyliminodiacetic acid) for MIDA-boronates. Key parameters include inert atmospheres (Ar/N₂), low temperatures (−40°C to 25°C), and solvents like hexane or MTBE .

Q. What safety protocols are critical for handling DCAB?

DCAB is acutely toxic (Oral Toxicity Category 4), causes skin/eye irritation (Category 2), and is a flammable solid (WGK 3). Handling requires:

- PPE: Tight-sealing goggles, nitrile gloves, and flame-resistant lab coats .

- Ventilation: Use fume hoods to avoid inhalation.

- Storage: 2–8°C in airtight containers away from oxidizers . Spills should be neutralized with sand or vermiculite and disposed via approved hazardous waste facilities .

Advanced Research Questions

Q. How do computational studies explain DCAB’s reactivity in radical addition reactions?

DFT calculations (e.g., M06-2X-D3/TZ2P) reveal that DCAB facilitates radical initiation by stabilizing transition states through dispersion interactions between its cyclohexyl groups and substrates. The borane-amine complex lowers activation energy by forming encounter complexes with alkenes/alkynes, enabling efficient SF₅Cl radical addition (e.g., in hexane at −40°C) .

Q. What strategies optimize DCAB-mediated reactions for higher yields?

- Solvent selection : Non-polar solvents (hexane, MTBE) outperform polar solvents (EtOAc) due to better borane complex stability .

- Temperature : Reactions initiated at −40°C minimize borane decomposition .

- Stoichiometry : A 1.2:1 DCAB-to-substrate ratio balances reactivity and cost .

- Additives : Radical scavengers (e.g., TEMPO) suppress side reactions in SF₅Cl additions .

Q. How can researchers resolve contradictions in reported thermochemical data for borane complexes?

Discrepancies in enthalpy values (e.g., ΔfH° for borane: 88–106 kJ/mol) arise from experimental methods (ion appearance potentials vs. combustion calorimetry) and computational approximations (CBS-QB3 vs. W1X-1). To address this:

- Replicate experiments under standardized conditions (e.g., NIST-JANAF protocols) .

- Cross-validate with multiple computational methods (e.g., DFT and ab initio) .

- Report uncertainties (e.g., ±10 kJ/mol for borane) .

Q. Why does DCAB outperform other amine-borane complexes (e.g., DIPEA·BH₃) in certain reactions?

DCAB’s cyclohexyl groups enhance steric protection of the BH₃ moiety, reducing premature decomposition. Comparative studies show DIPAB and DCAB yield >70% in SF₅Cl additions, while DIPEA·BH₃ gives <50% due to lower borane stability in polar solvents . Solvent compatibility (e.g., hexane vs. THF) and reaction temperature (−40°C vs. 25°C) further differentiate performance .